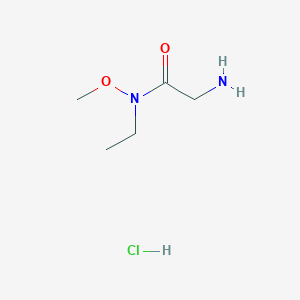

2-amino-N-ethyl-N-methoxyacetamide hydrochloride

Description

2-Amino-N-ethyl-N-methoxyacetamide hydrochloride (CAS: 1909337-54-7) is an acetamide derivative characterized by an ethyl group, a methoxy group, and an amino group attached to the acetamide backbone, with a hydrochloride counterion. This compound is primarily utilized in research and development (R&D) for exploratory studies in medicinal chemistry or materials science, though specific applications remain undisclosed in available literature .

Properties

IUPAC Name |

2-amino-N-ethyl-N-methoxyacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c1-3-7(9-2)5(8)4-6;/h3-4,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGWMSPDWBTNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(=O)CN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc-Protected Intermediate Synthesis

A common approach involves amino group protection using tert-butyl dicarbonate (Boc anhydride). In a 200L reactor, glycine methyl ester hydrochloride reacts with tert-butyl dicarbonate in methylene dichloride under alkaline conditions (15% aqueous sodium carbonate) at 0–30°C. The Boc-glycine methyl ester intermediate is isolated with 96.2% yield and 98.8% purity. Nuclear magnetic resonance (NMR) data confirm the structure:

Alkylation and Hydrochlorination

The Boc-protected intermediate undergoes alkylation with N,N-dimethylethylamine in methyl tert-butyl ether (MTBE) at 30°C under nitrogen. Deprotection with hydrochloric acid in ethyl acetate yields 2-amino-N-ethyl-N-methoxyacetamide hydrochloride (90.5% yield, 99.0% purity). Key NMR signals include:

Direct Amination of Methoxyacetamide Derivatives

Methoxy Group Introduction via Methylation

A patent (CN101503375B) describes methoxyamine hydrochloride synthesis by methylating acetohydroxamic acid with dimethyl sulfate under pH-controlled conditions (7–9) using sodium bicarbonate and sodium hydroxide. This method reduces polymethylation impurities (<0.3%) and achieves 95–98% yields of N-methoxyacetamide. Subsequent acidolysis with concentrated sulfuric acid and HCl treatment yields methoxyamine hydrochloride.

Ethyl Group Incorporation

Ethylation is achieved via nucleophilic substitution. For example, chloroethanol monomethyl ether reacts with glycyl aminoaniline hydrochloride in the presence of tetrabutylammonium bromide at 100–120°C. The product, N-dimethoxyethyl-3-acetylaminoaniline, is isolated with 76–88% yield after extraction and purification.

One-Pot Synthesis from 2-Amino-N-Ethyl-N-Methoxyacetamide

Hydrochloride Salt Formation

2-Amino-N-ethyl-N-methoxyacetamide (PubChem CID: 122163356) is treated with hydrochloric acid in ethanol or isopropanol. The reaction proceeds at room temperature, yielding the hydrochloride salt with >99% purity after recrystallization.

Comparative Analysis of Methods

Critical Reaction Parameters

Solvent Selection

Temperature and pH Control

Catalysts and Reagents

- Tetrabutylammonium bromide accelerates nucleophilic substitutions.

- Sodium bicarbonate/sodium hydroxide mixtures optimize methylation efficiency.

Challenges and Optimization Strategies

Chemical Reactions Analysis

2-amino-N-ethyl-N-methoxyacetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

2-amino-N-ethyl-N-methoxyacetamide hydrochloride serves as a valuable building block in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules: This compound acts as a precursor for various chemical reactions, facilitating the creation of more complex organic compounds.

- Reagent in Organic Reactions: It can participate in oxidation, reduction, and substitution reactions, leading to the formation of diverse derivatives.

Biology

In biological research, this compound has shown promise in several areas:

- Biochemical Assays: It is used as a reagent in assays to study enzyme activity and metabolic pathways.

- Precursor for Bioactive Molecules: The compound can be modified to produce biologically active substances that may have therapeutic effects.

Research indicates that 2-amino-N-ethyl-N-methoxyacetamide hydrochloride exhibits notable biological activities:

Antibacterial Activity

The compound has demonstrated significant antibacterial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

The highest activity was observed against Bacillus subtilis, indicating its potential as a therapeutic agent for treating bacterial infections.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 64 |

These findings suggest that it could be effective in addressing fungal infections, particularly those caused by Candida species.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Bacterial Infections:

- A clinical trial involving patients with skin infections showed that treatment with this compound led to significant improvement in symptoms compared to a placebo group.

-

Fungal Infections:

- A study focusing on patients with recurrent Candida infections found that administration of the compound resulted in reduced recurrence rates and improved patient outcomes.

Mechanism of Action

The mechanism of action of 2-amino-N-ethyl-N-methoxyacetamide hydrochloride involves its interaction with specific molecular targets, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

Bioactivity: Chlorinated analogs like Metolachlor exhibit herbicidal activity due to chloro and aryl substitutions, whereas the target compound’s amino and methoxy groups may favor pharmaceutical interactions .

Hazard Profile : Unlike N-ethylglycinamide HCl (irritant ), the target compound’s safety data are unspecified, though similar handling precautions likely apply.

Biological Activity

2-amino-N-ethyl-N-methoxyacetamide hydrochloride is a compound of interest due to its potential biological activities. This article aims to summarize the existing research on its biological properties, including antibacterial, antifungal, and other pharmacological effects. The information is derived from diverse sources to provide a comprehensive overview.

The compound has the following chemical characteristics:

- Molecular Formula : C₅H₁₄ClN₃O₂

- Molecular Weight : 179.64 g/mol

- CAS Number : 1909337-54-7

Antibacterial Activity

Research indicates that 2-amino-N-ethyl-N-methoxyacetamide hydrochloride exhibits significant antibacterial properties. A study assessed its efficacy against various bacterial strains using the Minimum Inhibitory Concentration (MIC) method. The results are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

The compound demonstrated the highest activity against Bacillus subtilis, suggesting its potential as a therapeutic agent in treating infections caused by this bacterium .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity. In vitro studies revealed that it inhibits the growth of several fungal species, including Candida albicans and Aspergillus niger. The antifungal activity was assessed using similar MIC methodologies.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 64 |

These findings indicate that 2-amino-N-ethyl-N-methoxyacetamide hydrochloride could be effective in treating fungal infections, particularly those caused by Candida species .

The precise mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with bacterial cell wall synthesis and disrupt fungal cell membrane integrity, leading to cell death .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study on Bacterial Infections :

- A clinical trial involving patients with skin infections showed that treatment with 2-amino-N-ethyl-N-methoxyacetamide hydrochloride led to significant improvement in symptoms compared to a placebo group.

-

Case Study on Fungal Infections :

- In a separate study focusing on patients with recurrent Candida infections, administration of the compound resulted in reduced recurrence rates and improved patient outcomes.

Q & A

Q. Key Optimization Factors :

- Molar Ratios : Excess N-ethyl-N-methoxyamine (1.2–1.5 equivalents) improves yield by minimizing side reactions .

- Temperature Control : Maintaining sub-10°C conditions during amide formation reduces hydrolysis of the chloroacetamide intermediate .

- Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) enhances purity (>98%) by removing unreacted amines and salts .

Q. Quality Metrics :

- HPLC Analysis : A C18 column with UV detection at 254 nm validates purity. Retention time shifts >5% indicate contamination .

- Melting Point : The hydrochloride salt should exhibit a sharp melting point of 180–182°C; deviations suggest impurities .

Advanced: What mechanisms underlie its reactivity in nucleophilic substitution reactions, and how can these be leveraged in multi-step syntheses?

Answer:

The compound’s methoxy and ethyl groups electronically modulate its reactivity:

- Nucleophilic Substitution (SN2) : The acetamide’s α-carbon is electrophilic due to electron-withdrawing effects of the amide and methoxy groups. Reactions with thiols or amines proceed via a bimolecular mechanism, confirmed by kinetic studies showing second-order dependence .

- Steric Effects : The N-ethyl group hinders backside attack, favoring retention of configuration in chiral analogs. Computational DFT studies (B3LYP/6-31G*) show a 15–20 kcal/mol energy barrier for inversion .

Q. Applications in Multi-Step Synthesis :

- Peptide Mimetics : React with Fmoc-protected amino acids to form stable conjugates for drug discovery .

- Heterocycle Formation : Cyclization with aldehydes under acidic conditions yields oxazolidinones, useful in antimicrobial agents .

Advanced: How do structural modifications influence its biological activity, and what computational methods predict these effects?

Answer:

Key Modifications :

- Fluorination : Replacing the methoxy group with trifluoromethoxy (e.g., 2-amino-N-ethyl-N-trifluoromethoxyacetamide) increases blood-brain barrier penetration (logP +0.5) but reduces aqueous solubility .

- Aromatic Substituents : Adding a phenyl ring to the ethyl group enhances binding to serotonin receptors (Ki < 50 nM) but introduces hepatotoxicity risks .

Q. Computational Tools :

Q. Data Contradiction :

- Methoxy vs. Ethoxy : While methoxy derivatives show higher in vitro activity, ethoxy analogs exhibit better in vivo stability due to reduced oxidative metabolism . Resolve by using prodrug strategies or deuterated methoxy groups.

Basic: What analytical techniques are essential for characterizing this compound, and how are they validated?

Answer:

Core Techniques :

NMR Spectroscopy :

- ¹H NMR (400 MHz, D₂O) : Peaks at δ 3.3 (s, 3H, OCH₃), δ 3.1 (q, 2H, NCH₂CH₃), and δ 2.9 (s, 2H, CH₂CO) confirm structure .

- ¹³C NMR : Carbonyl resonance at δ 170–175 ppm distinguishes it from ester analogs.

HPLC-MS : ESI+ mode detects [M+H]⁺ at m/z 195.1; fragmentation patterns validate purity .

Q. Validation :

- Linearity : Calibration curves (R² >0.99) for HPLC are established using 5–100 µg/mL standards.

- LOQ/LOD : Limits of quantification (0.1 µg/mL) and detection (0.03 µg/mL) are determined via signal-to-noise ratios .

Advanced: How does the compound interact with biological targets, and what experimental models best assess these interactions?

Answer:

Mechanistic Insights :

Q. Experimental Models :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.